molecular formula C10H9ClN2O B1597489 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 796067-44-2

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1597489
M. Wt: 208.64 g/mol
InChI Key: WNZINXRNSWULSZ-UHFFFAOYSA-N
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Description

“2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a compound that belongs to the family of 4H-pyrido[1,2-a]pyrimidin-4-ones . This family of compounds exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .


Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Molecular Structure Analysis

The molecular structure of “2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is characterized by the presence of a pyrido[1,2-a]pyrimidin-4-one ring, a chloromethyl group at the 2-position, and a methyl group at the 9-position .


Chemical Reactions Analysis

The compound has been involved in metal-free C-3 chalcogenation reactions, which are a type of sulfenylation/selenylation reactions . These reactions proceed under mild conditions and can be executed in gram scale .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.618 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 319.2±44.0 °C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Chemistry and Synthetic Methodologies

Recent studies have highlighted the significant attention towards pyrido[1,2-a]pyrimidines due to their structural features, synthetic methodologies, and reactions. The focus has been on exploring diverse methodologies for their synthesis, understanding their tautomeric forms, and investigating their biological importance and mechanistic pathways. The synthetic procedures since 2000 have been described, aiming to provide a comprehensive overview of the chemistry of pyrido[1,2-a]pyrimidines, including compounds like 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Elattar, Rabie, & Hammouda, 2017).

Structural Insights

The crystal structure of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a close analogue, has been elucidated through spectral analysis and X-ray diffraction studies, revealing significant details about the planarity of the pyrido-pyrimidine moiety and the stability of the crystal structure through hydrogen bonds and π-π interactions (Anthal, Dutt, Satti, Kant, & Gupta, 2014). This provides a foundation for understanding the structural dynamics of similar compounds.

Biological Significance and Potential Applications

The synthesis and investigation of 4H-pyrido[1,2-a]pyrimidin-4-ones, including the synthesis of compounds through the reaction of substituted 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-ones, have been explored for their antimicrobial properties. However, the studied compounds showed no significant antimicrobial activity, indicating the need for further modifications to enhance their biological efficacy (Ferrarini, Mori, Armani, & Rossi, 1995).

Interaction with DNA

The interaction of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine hydrochloride with DNA has been characterized, showing potential for groove mode binding via hydrogen bonds. This study provides insights into the compound's interaction mechanisms with biological macromolecules, suggesting avenues for research in drug design and molecular biology (Zhang, Huang, Cai, Xu, & Sun, 2013).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs .

Future Directions

The present protocol opens a new avenue for the direct and convenient chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one . Further, CH bond functionalization reactions on 4H-pyrido[1,2-a]pyrimidin-4-one are currently underway in the laboratory and these observations will be forthcoming .

properties

IUPAC Name

2-(chloromethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-3-2-4-13-9(14)5-8(6-11)12-10(7)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZINXRNSWULSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368731
Record name 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

796067-44-2
Record name 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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